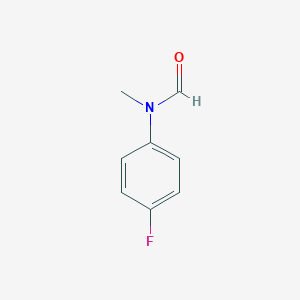

N-(4-Fluorophenyl)-N-methylformamide

Overview

Description

N-(4-Fluorophenyl)-N-methylformamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of compounds known as designer drugs, which are synthesized in laboratories to mimic the effects of illegal drugs such as cannabis.

Scientific Research Applications

Hepatotoxicity Mechanism Investigation

N-Methylformamide, which includes compounds like N-(4-Fluorophenyl)-N-methylformamide, has been studied for its hepatotoxic properties. Research indicates its potential impact on the mitochondrial Ca2+ pumps in liver mitochondria, potentially triggering hepatic necrosis. However, it does not appear to affect the microsomal Ca2+ pump or cause changes in plasma membrane potential (Whitby, Chahwala, & Gescher, 1984).

Development of Selective Met Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to N-(4-Fluorophenyl)-N-methylformamide, have been identified as potent and selective Met kinase inhibitors. These have shown promise in tumor stasis in cancer models and have progressed to clinical trials (Schroeder et al., 2009).

Fluorinating Agents in Synthesis

Compounds like N-(4-Fluorophenyl)-N-methylformamide have been utilized as efficient fluorinating agents in chemical synthesis. They play a role in the enantiocontrolled synthesis of various fluorinated compounds, demonstrating their versatility in synthetic chemistry (Fritz-Langhals, 1994).

Molecular Structure Analysis

Research has focused on understanding the molecular structure of compounds like N-methylformamide through gas electron diffraction. This provides insights into bond distances and angles, aiding in a deeper understanding of the chemical behavior of these compounds (Kitano & Kuchitsu, 1973).

Astrochemical Context

N-Methylformamide, closely related to N-(4-Fluorophenyl)-N-methylformamide, has been studied in an astrochemical context. Its presence in interstellar environments and the implications for pre-biotic chemistry have been explored, highlighting the significance of these compounds beyond Earth (Belloche et al., 2017).

Labelled Compounds in Antitumor Research

N-Methylformamide, a derivative of N-(4-Fluorophenyl)-N-methylformamide, has been used in antitumor research. Efficient preparations with specific labeling have been developed for experimental purposes (Threadgill & Gate, 1983).

Liquid Structure Investigation

The liquid structure of N-methylformamide, a compound related to N-(4-Fluorophenyl)-N-methylformamide, has been investigated using X-ray diffraction and ab initio calculations. This research is significant for understanding the physical properties and interactions of these compounds (Ohtaki, Itoh, & Rode, 1986).

properties

IUPAC Name |

N-(4-fluorophenyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJMSRCRIBTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorophenyl)-N-methylformamide | |

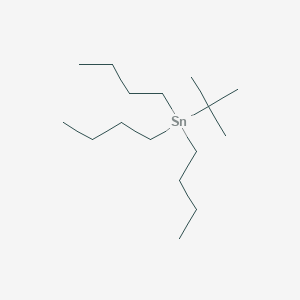

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

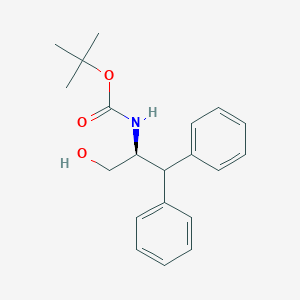

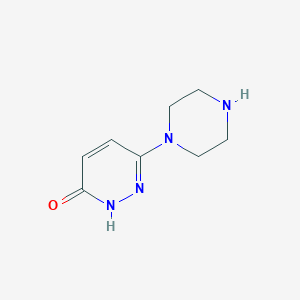

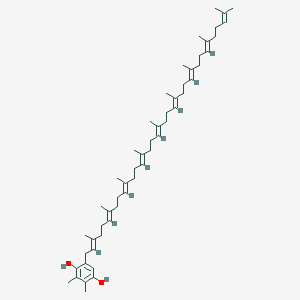

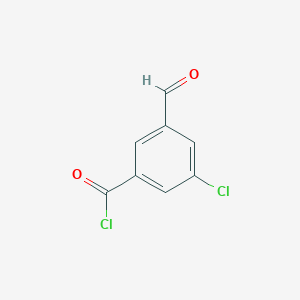

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)